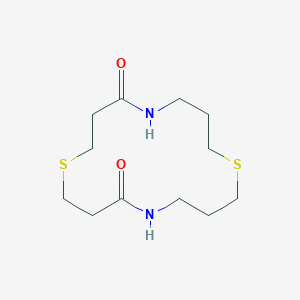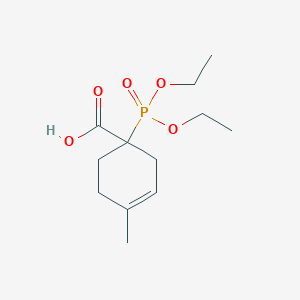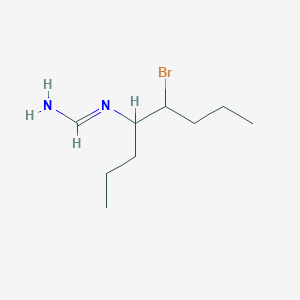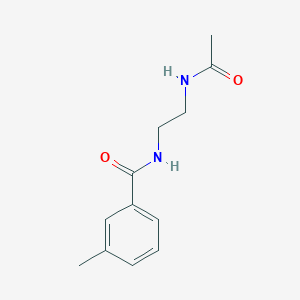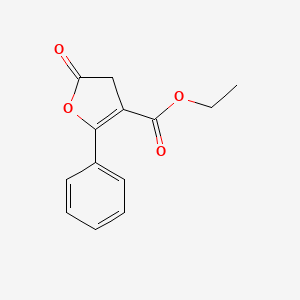
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with triethyl orthoformate, followed by a series of condensation and esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can modulate biological pathways and influence the compound’s activity in different contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Methyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Ethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
Uniqueness
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications where precise control over chemical behavior is required.
Eigenschaften
CAS-Nummer |
93666-08-1 |
|---|---|
Molekularformel |
C16H23NO6 |
Molekulargewicht |
325.36 g/mol |
IUPAC-Name |
triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C16H23NO6/c1-5-21-14(18)9-8-12(15(19)22-6-2)11(4)13(10-17)16(20)23-7-3/h12H,5-9H2,1-4H3 |
InChI-Schlüssel |
RBHIMDDSQVJZBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C(=C(C#N)C(=O)OCC)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


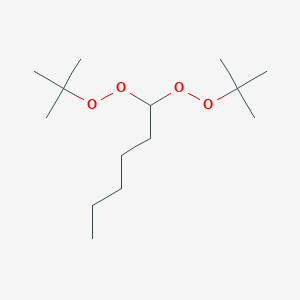
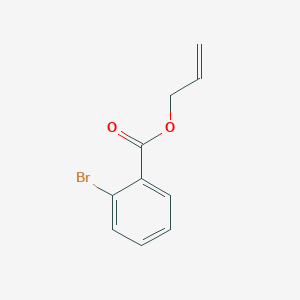
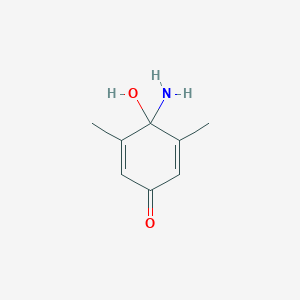
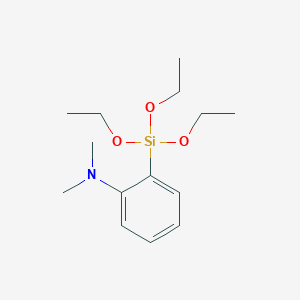
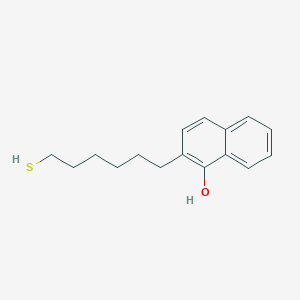
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
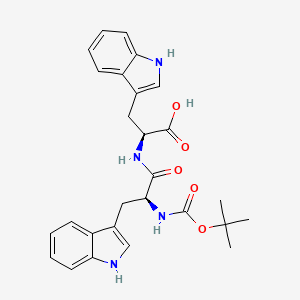

![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
